Potassium methyl sulfate

Overview

Description

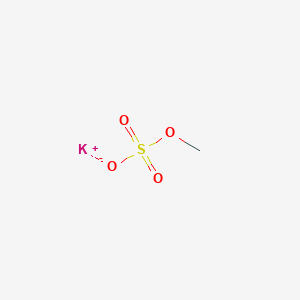

Potassium Methyl Sulfate (KCH3SO4) is a white crystalline powder . It is also known as Methylsulfuric Acid Potassium Salt . It is used as a multifunctional printing and dyeing scouring agent .

Synthesis Analysis

The synthesis of Potassium Methyl Sulfate is generally achieved through the reaction of Methyl Sulfate (CH3OSO2OH) with Potassium Hydroxide (KOH) . The process involves dissolving Methyl Sulfate in water, then slowly adding Potassium Hydroxide. The reaction yields Potassium Methyl Sulfate as a solid product .Molecular Structure Analysis

The molecular formula of Potassium Methyl Sulfate is CH3KO4S . Its average mass is 150.195 Da and its monoisotopic mass is 149.938904 Da .Physical And Chemical Properties Analysis

Potassium Methyl Sulfate is a white crystalline powder that is soluble in water . Its melting point is between 212-217 °C .Scientific Research Applications

Photosynthetic Enhancement and Fruit Quality

Potassium sulfate, including forms like potassium methyl sulfate, has been studied for its effects on plant physiology and fruit quality. For instance, foliar application of potassium sulfate significantly improved the photosynthetic parameters and fruit quality in pomegranate trees, leading to increased phenolic compounds, antioxidant activity, and better fruit juice pH (Vatanparast et al., 2013).

Agricultural Productivity

Research has shown that the application of potassium sulfate in agriculture, such as in tobacco farming, can positively influence crop yield and quality. Studies indicate that appropriate concentrations and application timing can significantly improve the growth, disease resistance, and overall quality of tobacco plants (Wang Jia-mi, 2015).

Environmental Applications

Potassium sulfate is also utilized in environmental and pollution control applications. For example, it has been used in the degradation of pollutants like methyl paraben, an endocrine disruptor, through electrochemical processes (Steter et al., 2014).

Improving Crop Resilience

The use of potassium sulfate in agriculture has been shown to enhance crop resilience and yield, especially under challenging conditions such as saline soils. Studies on cotton yield demonstrate that polymer-coated potassium chloride, a variant of potassium sulfate, can improve yield, fiber quality, and leaf photosynthesis in cotton plants (Yang et al., 2017).

Safety and Hazards

Future Directions

Potassium Methyl Sulfate has excellent catalytic properties and is often used in the field of organic synthesis . It can serve as a catalyst for organic synthesis reactions and esterification reagent, especially for the methylation of phenol . Furthermore, Potassium Methyl Sulfate can also be used as an initiator for polymerization reactions . The future directions of Potassium Methyl Sulfate could involve further exploration of its catalytic properties and potential applications in organic synthesis and polymerization reactions.

Mechanism of Action

Target of Action

Potassium Methyl Sulfate, also known as Methyl Sulfate Potassium Salt , primarily targets the Sodium/Potassium-transporting ATPase subunit alpha-1 . This protein plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is necessary for osmoregulation, nerve impulse transmission, and muscle contraction .

Mode of Action

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells . The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . The balance between potassium and sodium is maintained by ion pumps in the cell membrane . The cell membrane potential created by potassium and sodium ions allows the cell to generate an action potential—a “spike” of electrical discharge . The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Biochemical Pathways

It is known that sulfur is an essential nutrient, necessary for the synthesis of many metabolites . The uptake of sulfate, primary and secondary assimilation, the biosynthesis, storage, and final utilization of sulfur-containing compounds requires a lot of movement between organs, cells, and organelles .

Pharmacokinetics

It’s known that potassium methyl sulfate is highly soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It is known that it has excellent catalytic properties and is often used in the field of organic synthesis . It can be used as a catalyst and esterification reagent for organic synthesis reactions, especially for the methylation of phenol . Potassium Methyl Sulfate can also be used as an initiator for polymerization reactions .

Action Environment

Potassium Methyl Sulfate is a highly water-soluble salt compound . It has strong corrosiveness and irritability, and should be handled with care . It should be stored in a dry, sealed container, away from heat and fire sources . It should also avoid contact with acids and oxidants to prevent dangerous reactions . The environmental factors such as temperature, humidity, and pH could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

potassium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWGHYJIFOATF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-93-4 (Parent) | |

| Record name | Potassium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060334 | |

| Record name | Sulfuric acid, monomethyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium methyl sulfate | |

CAS RN |

562-54-9 | |

| Record name | Potassium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monomethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monomethyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B0JF05O1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Potassium Methyl Sulfate affect skeletal muscle, specifically in the context of denervation?

A1: Research suggests that Potassium Methyl Sulfate, often used to depolarize muscle cells, can influence the uptake of certain compounds in denervated skeletal muscle. For instance, studies show that denervated muscles exhibit increased uptake of tritium-labeled decamethonium compared to normal muscles, and this uptake can be reduced by Potassium Methyl Sulfate []. This suggests a role for Potassium Methyl Sulfate in modulating the physiological changes occurring in denervated muscle, potentially impacting the function and pharmacology of these tissues.

Q2: What is the role of Potassium Methyl Sulfate in studying acetylcholine receptors (AChRs) and cholinesterase (ChE) in nerve-muscle interactions?

A2: Potassium Methyl Sulfate has been utilized to investigate the role of nerve activity in the distribution of AChRs and ChE at neuromuscular junctions. Studies have shown that even when Potassium Methyl Sulfate is used to depolarize nerve and muscle cells in culture, the localization of AChRs and ChE at nerve-muscle contact sites still occurs []. This suggests that the nerve-derived signals influencing AChR and ChE clustering are likely independent of traditional electrical activity mediated by action potentials.

Q3: Can Potassium Methyl Sulfate be used to study synaptic plasticity in the brain?

A3: Yes, Potassium Methyl Sulfate has been employed as a tool in electrophysiology experiments exploring synaptic plasticity. For instance, researchers used intracellular injections of Potassium Methyl Sulfate to depolarize hippocampal neurons, mimicking postsynaptic activity []. This allowed them to study the induction of long-term depression (LTD) and explore the temporal requirements for associative synaptic plasticity in the hippocampus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)

![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)